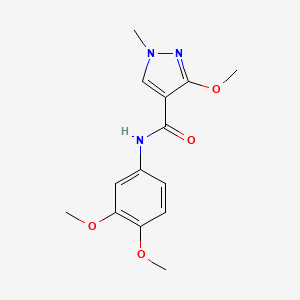
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as DMPPC, is an organic chemical compound with a molecular formula of C14H17N3O4. It is a small molecule which can be synthesized in the lab, and has been studied for its scientific research applications, biochemical and physiological effects, and its potential use in laboratory experiments.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are molecules involved in inflammation and pain. N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has also been found to inhibit the enzyme 5-lipoxygenase (5-Lox), which is involved in the production of leukotrienes, which are molecules involved in allergy and asthma.
作用機序
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been found to act as an inhibitor of both COX-2 and 5-Lox enzymes. It binds to the active site of the enzymes, blocking the action of the enzymes and preventing the production of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The inhibition of COX-2 and 5-Lox by N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been found to have several biochemical and physiological effects. Inhibition of COX-2 has been found to reduce inflammation and pain, while inhibition of 5-Lox has been found to reduce the symptoms of allergy and asthma. N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has also been found to have anti-cancer effects, as it has been found to inhibit the growth of cancer cells.
実験室実験の利点と制限
The use of N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in laboratory experiments has several advantages. It is a small molecule, which makes it easier to handle and store. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which makes it difficult to dissolve in aqueous solutions. Additionally, it is not very stable and can degrade in the presence of light or heat.
将来の方向性
There are several potential future directions for the use of N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in scientific research. It could be used to develop new drugs to treat inflammation, pain, allergy, and asthma. It could also be used to develop new treatments for cancer. Additionally, it could be used to develop new methods for the synthesis of other organic compounds. Finally, it could be used to develop new analytical techniques for the detection and quantification of small molecules.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a two-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate to form the desired compound. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the deprotection of the ethyl ester group, which is done by treating the reaction mixture with hydrochloric acid.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-9-5-6-11(19-2)12(7-9)20-3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOCRJOVOJPNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491139.png)
![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)
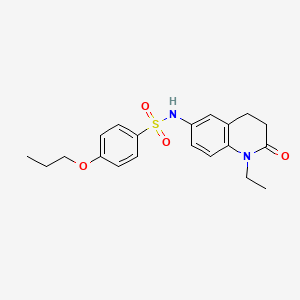
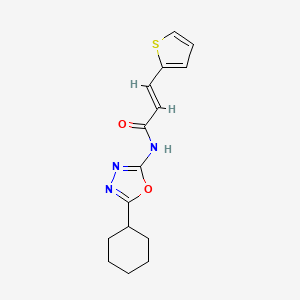
![4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B6491173.png)
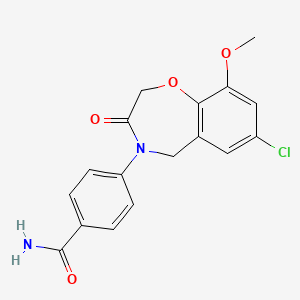
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6491193.png)
![N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6491209.png)
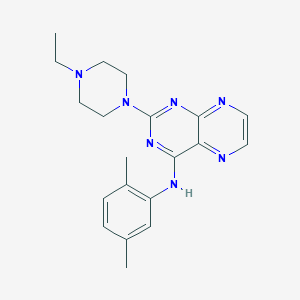
![N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6491229.png)
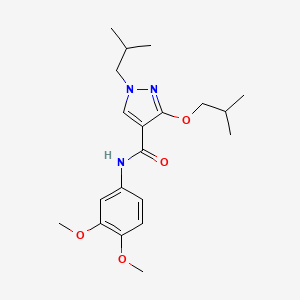

![N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491249.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[(pyridin-3-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491256.png)